3-Benzyloxy-2-(2-phenylethenyl)-4H-pyran-4-one
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Overview
Description
3-Benzyloxy-2-(2-phenylethenyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a benzyloxy group, a phenylethenyl group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-(2-phenylethenyl)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a ketoester.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base, such as sodium hydride or potassium carbonate.
Addition of the Phenylethenyl Group: The phenylethenyl group can be added through a Heck reaction, which involves the coupling of a vinyl halide with a phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2-(2-phenylethenyl)-4H-pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy and phenylethenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Benzyloxy-2-(2-phenylethenyl)-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2-(2-phenylethenyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-2-(2-phenylethyl)-4H-pyran-4-one: Similar structure but with a phenylethyl group instead of a phenylethenyl group.
3-Benzyloxy-2-(2-phenylpropyl)-4H-pyran-4-one: Similar structure but with a phenylpropyl group.
3-Benzyloxy-2-(2-phenylbutyl)-4H-pyran-4-one: Similar structure but with a phenylbutyl group.
Uniqueness
3-Benzyloxy-2-(2-phenylethenyl)-4H-pyran-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16O3 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-3-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
GRNZXGRTBJGQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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